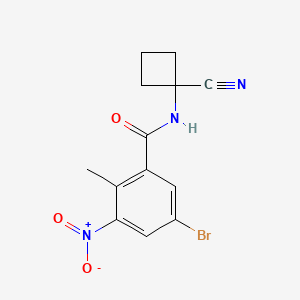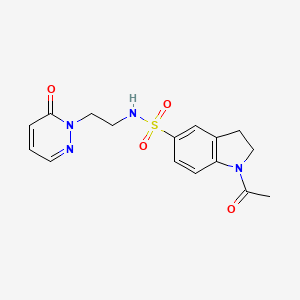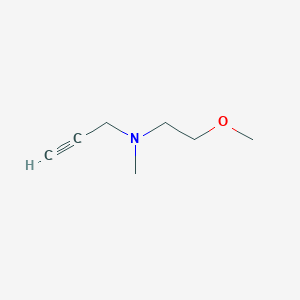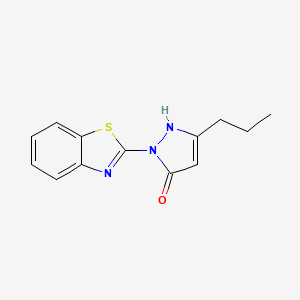
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline, also known as MOPAN, is a chemical compound that belongs to the class of anilines. It has been widely used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Liquid Crystalline Properties
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline derivatives show potential in the development of liquid crystalline materials. A study by Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline and found that these compounds exhibit stable smectic B and A phases. The research highlighted their fundamental liquid crystalline properties, including phase transition entropies, microscopic textures, smectic layer spacings, and molecular dipole moments, indicating their potential in liquid crystal displays and other related applications (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Antibacterial Activity
Research on 4-methyl-(2-nitrobenzylidene)aniline by Mini et al. (2020) demonstrated its antibacterial potential. Structural and spectral analyses using FT-IR, FT-Raman, UV, and NMR, along with docking studies, suggested that this compound exhibits antibacterial activity. The study's findings provide insights into the possible use of this derivative in developing new antibacterial agents (Mini, Beaula, Muthuraja, & Jothy, 2020).
Synthesis and Structure of Dendrimers
A study by Morar et al. (2018) focused on the synthesis and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline. The research explored the use of 4-(n-octyloxy)aniline in the synthesis, structure, and supramolecular behavior of new dendritic melamines, revealing its significance in the development of advanced materials with potential applications in nanotechnology and material science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Third-Order Nonlinearity in Photonics
The work by Ramnivasmirtha et al. (2020) studied the growth, optical, dielectric, and third-order nonlinearity of 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) crystal. This research is crucial in photonics, as the findings on the nonlinear optical properties of the 4CBT crystal indicate its suitability for photonic applications, especially in the development of advanced optical materials and devices (Ramnivasmirtha, Balaji, Sneha, Karthik, Gajalaskhmi, & Vinitha, 2020).
properties
IUPAC Name |
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F8N/c1-7-2-4-8(5-3-7)21-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9,21H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGXIFMTQPTLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F8N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)




![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)



![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)
